

# Application Notes and Protocols for In Vivo Administration of GSK854 in Mice

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## Compound of Interest

Compound Name: GSK854

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These application notes provide detailed protocols for the in vivo administration of **GSK854**, a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K), to mice.[1][2][3] The protocols are intended for researchers, scientists, and drug development professionals working on preclinical cardiovascular studies.

## Data Presentation

The following tables summarize the quantitative data related to the administration and effects of **GSK854** in murine models.

Table 1: **GSK854** Administration Protocols in Mice

Administration Route	Dosage	Vehicle/Formulation	Study Context
Intraperitoneal (IP)	2.75 mg/kg	20% aqueous hydroxypropyl- $\beta$ -cyclodextrin + 5% DMSO	Acute ischemia/reperfusion (I/R) injury[4]
Oral (in chow)	100 mg/kg	Mixed with powdered chow (PicoLab Rodent Diet 20)	Long-term post-myocardial infarction (MI) remodeling[4]

Table 2: Pharmacodynamic Effects of **GSK854** in a Mouse Model of Myocardial Ischemia/Reperfusion

Parameter	Treatment Protocol	Outcome
Infarct Size	2.75 mg/kg IP at reperfusion	Significantly reduced vs. vehicle[4]
Superoxide Production	2.75 mg/kg IP at reperfusion	Blunted in the ischemic left ventricle[4]
p38 MAPK Phosphorylation	2.75 mg/kg IP at reperfusion	Significantly reduced in the ischemic left ventricle[4]
Left Ventricular Ejection Fraction	2.75 mg/kg IP at reperfusion and 6h post, then 100 mg/kg in chow for 6 weeks	Significantly improved at 2 and 4 weeks post-MI[4]
Left Ventricular End-Systolic Dimension	2.75 mg/kg IP at reperfusion and 6h post, then 100 mg/kg in chow for 6 weeks	Smaller at 4 weeks post-MI vs. vehicle[4]

Table 3: Pharmacokinetic and In Vitro Potency of **GSK854**

Parameter	Value	Species/System
IC50 (TNNI3K)	< 10 nM	In vitro kinase assay[2][5][6]
Cellular IC50	8 nM	TNNI3K cellular assay[5][6]
Clearance (Cl)	14 mL/min/kg	Rat[5][6]
Volume of Distribution (Vdss)	1.9 L/kg	Rat[5][6]
Half-life (t1/2)	2.3 h	Rat[5][6]
Oral Bioavailability (F)	48%	Rat[5][6]

## Experimental Protocols

### Protocol 1: Intraperitoneal (IP) Administration of **GSK854**

This protocol is suitable for acute studies, such as modeling therapeutic intervention at the time of myocardial reperfusion.

Materials:

- **GSK854** powder
- Dimethyl sulfoxide (DMSO)
- 20% (w/v) aqueous solution of hydroxypropyl- $\beta$ -cyclodextrin (e.g., Cavitron)
- Sterile, pyrogen-free saline
- Sterile microcentrifuge tubes
- Vortex mixer
- Insulin syringes with 28-30G needles

Procedure:

- Preparation of Vehicle: Prepare a fresh solution of 20% aqueous hydroxypropyl- $\beta$ -cyclodextrin and 5% DMSO. For example, to make 1 mL of vehicle, mix 200  $\mu$ L of a 100% hydroxypropyl- $\beta$ -cyclodextrin stock (or dissolve 200 mg in water), 50  $\mu$ L of DMSO, and adjust the final volume to 1 mL with sterile water.
- Preparation of **GSK854** Solution:
  - Weigh the required amount of **GSK854** powder based on the number of mice and the target dose of 2.75 mg/kg.
  - Dissolve the **GSK854** powder in the vehicle to achieve the desired final concentration for injection. The injection volume should be appropriate for mice, typically 5-10 mL/kg. For a 25g mouse receiving a 2.75 mg/kg dose in a 10 mL/kg volume, the concentration would be 0.275 mg/mL.
  - Ensure the powder is completely dissolved. Vortex if necessary.

- Administration:
  - Gently restrain the mouse.
  - Administer the **GSK854** solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid hitting the bladder or cecum.

## Protocol 2: Oral Administration of GSK854 in Chow

This protocol is designed for chronic studies requiring sustained drug delivery.

Materials:

- **GSK854** powder
- Powdered rodent chow (e.g., PicoLab Rodent Diet 20)
- Mortar and pestle
- Plastic bag
- Rotator

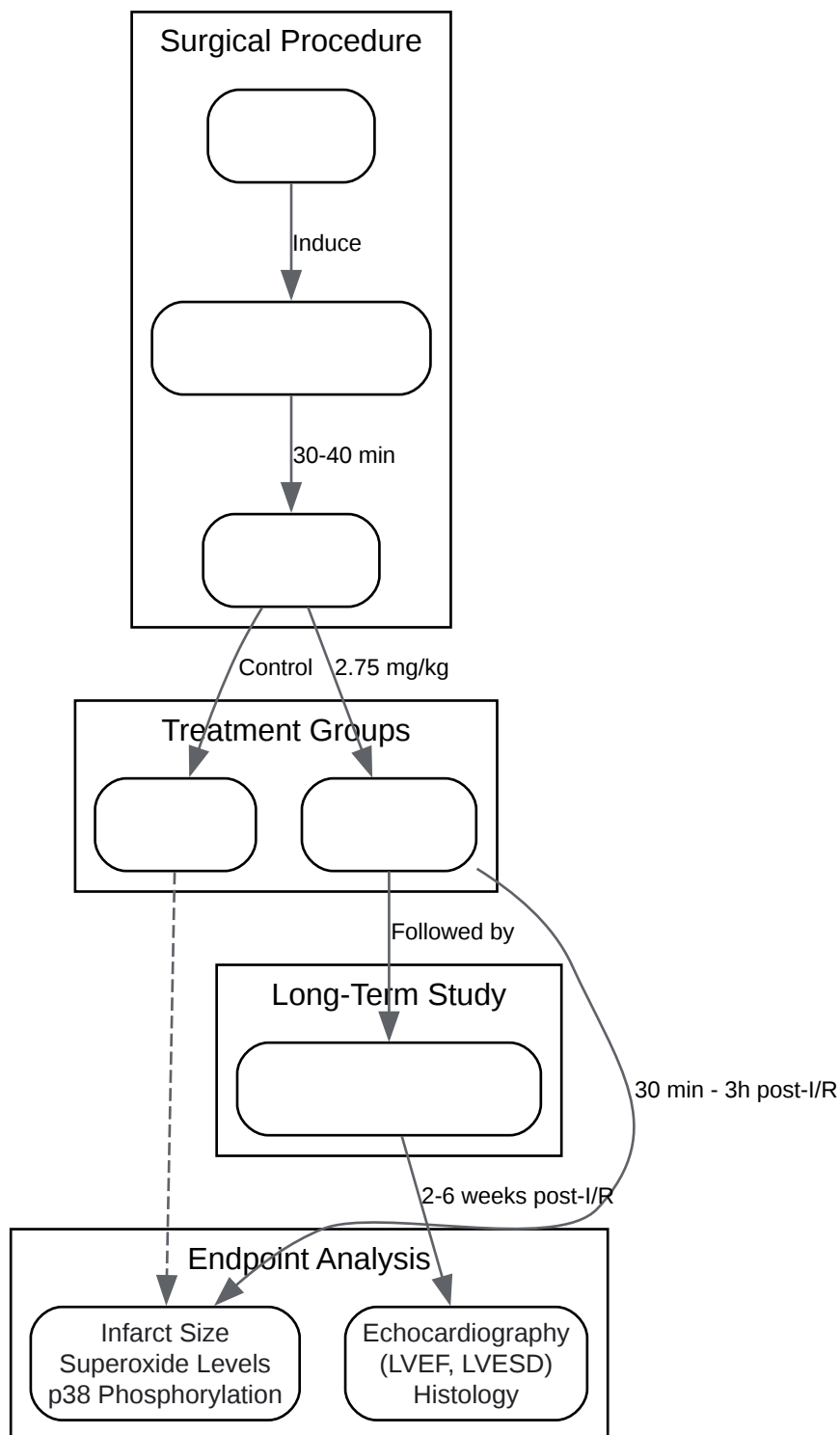
Procedure:

- Calculation of Drug Amount: Determine the total amount of medicated chow needed for the study duration and the number of animals. Calculate the total amount of **GSK854** required to achieve a concentration of 100 mg per kg of chow.
- Preparation of Medicated Chow:
  - Take a small portion of the powdered chow and mix it with the calculated amount of **GSK854** powder in a mortar and pestle.[\[4\]](#)
  - Triturate the mixture thoroughly to ensure even distribution.
  - Transfer this pre-mix to a plastic bag containing the rest of the powdered chow.[\[4\]](#)
  - Seal the bag and place it on a rotator for at least 15 minutes to ensure homogeneity.[\[4\]](#)

- Administration:
  - Provide the medicated chow to the mice ad libitum in their home cages.[4]
  - Ensure a consistent supply and monitor food consumption to estimate the daily dose received by the animals.

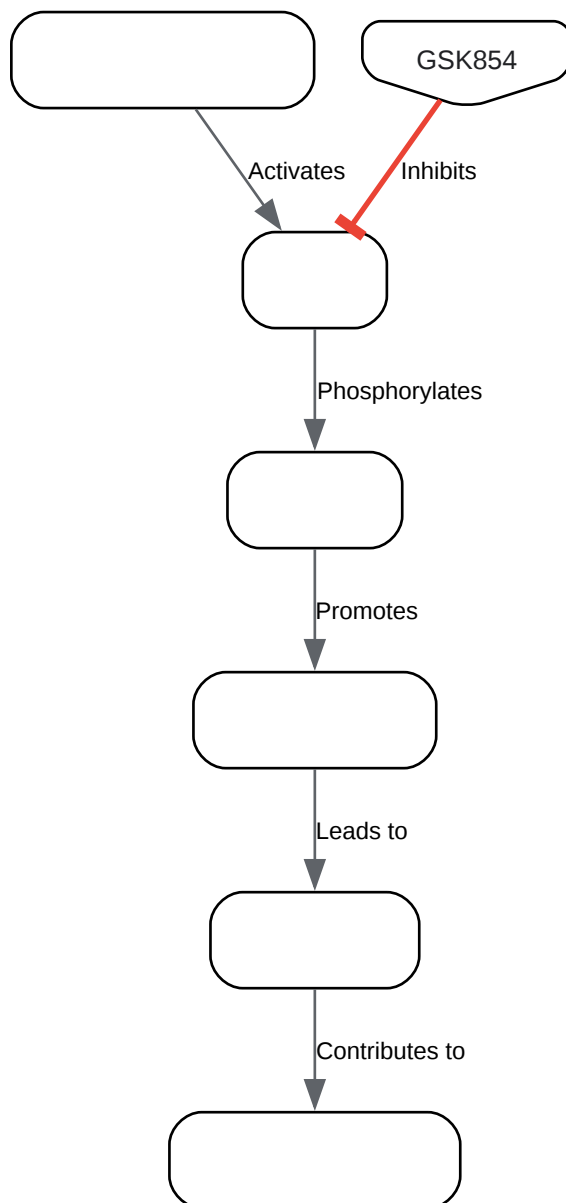
## Mandatory Visualization

## Experimental Workflow for GSK854 in a Mouse I/R Model

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Caption: Workflow of **GSK854** administration in a mouse model of myocardial ischemia/reperfusion.

#### GSK854 Mechanism of Action in Ischemic Heart



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Caption: Simplified signaling pathway showing **GSK854** inhibition of TNNI3K and downstream effects.

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